N-(4-methylphenyl)isonicotinamide
CAS No.:
Cat. No.: VC0608856
Molecular Formula: C13H12N2O
Molecular Weight: 212.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C13H12N2O |
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Molecular Weight | 212.25 g/mol |
IUPAC Name | N-(4-methylphenyl)pyridine-4-carboxamide |
Standard InChI | InChI=1S/C13H12N2O/c1-10-2-4-12(5-3-10)15-13(16)11-6-8-14-9-7-11/h2-9H,1H3,(H,15,16) |
Standard InChI Key | UIBTVOZOVXDOKJ-UHFFFAOYSA-N |
SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=CC=NC=C2 |
Introduction
Chemical Structure and Properties
Structural Features
N-(4-methylphenyl)isonicotinamide contains a pyridine ring with a carboxamide group at the 4-position, which is connected to a 4-methylphenyl group. The molecular formula is C₁₃H₁₂N₂O, indicating the presence of 13 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom within its structure. The compound features an amide linkage that connects the pyridine and phenyl rings, creating a relatively planar structure with potential for hydrogen bonding through the amide group.
Physicochemical Properties
The physicochemical properties of N-(4-methylphenyl)isonicotinamide contribute to its behavior in biological systems and its utility in chemical synthesis. These properties are summarized in the following table:
Property | Value/Description |
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Molecular Formula | C₁₃H₁₂N₂O |
Molecular Weight | Approximately 212.25 g/mol |
Physical State | Solid at room temperature |
Solubility | Moderate solubility in organic solvents; limited water solubility |
Melting Point | Expected to be in the range of 150-200°C (estimated based on similar compounds) |
LogP | Moderate lipophilicity due to aromatic rings and methyl substituent |
Hydrogen Bond Donors | 1 (N-H from amide group) |
Hydrogen Bond Acceptors | 3 (O from amide, N from pyridine, N from amide) |
Synthesis Methods
General Synthetic Approaches
The synthesis of N-(4-methylphenyl)isonicotinamide can be achieved through several methods, with the most common approaches involving the reaction between isonicotinic acid derivatives and 4-methylaniline (p-toluidine). Based on the synthesis methods for similar isonicotinamide compounds, the following approaches can be utilized:
Acyl Chloride Method
This approach involves the reaction of isonicotinoyl chloride with 4-methylaniline to form the desired amide bond:
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Conversion of isonicotinic acid to isonicotinoyl chloride using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅)
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Reaction of the resulting acid chloride with 4-methylaniline in the presence of a base such as triethylamine or Hünig's base
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Purification by recrystallization or column chromatography
This method is similar to the synthesis of 2-chloro-N-(pyridin-3-yl)isonicotinamide described in the literature, where 2-chloroisonicotinoyl chloride was reacted with pyridin-3-amine in the presence of Hünig's base .
Coupling Agent Method
An alternative approach involves the use of coupling agents to activate the carboxylic acid:
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Reaction of isonicotinic acid with coupling agents such as HATU, EDC/HOBt, or DCC
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Addition of 4-methylaniline to form the amide bond
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Purification to obtain the desired product
This method offers milder reaction conditions compared to the acyl chloride approach and may be preferred for scale-up or when working with sensitive functional groups.
Biological Activities
Structure-Activity Relationship Considerations
The biological activity of N-(4-methylphenyl)isonicotinamide is likely influenced by several structural features:
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The pyridine ring provides a basic nitrogen atom that can interact with acidic residues in protein binding sites
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The amide linkage can participate in hydrogen bonding, both as a donor and acceptor
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The 4-methylphenyl group provides hydrophobic interactions and may influence the compound's ability to penetrate cell membranes
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The methyl group in the para position may affect the electronic properties of the aromatic ring and consequently the reactivity of the molecule
Research Applications
Medicinal Chemistry
N-(4-methylphenyl)isonicotinamide may serve as a scaffold for developing bioactive compounds with various therapeutic applications. Similar isonicotinamide derivatives have been investigated as:
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Enzyme inhibitors targeting kinases and other regulatory proteins
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Antimicrobial agents against drug-resistant bacterial strains
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Anti-inflammatory compounds with potential applications in chronic inflammatory disorders
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Neuroprotective agents for neurodegenerative diseases
Research on related compounds indicates that isonicotinamides have been explored as "highly selective, brain penetrable, and orally active glycogen synthase kinase-3 inhibitors" , suggesting potential applications in treating neurological disorders.
Synthetic Intermediates
The compound may also serve as a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules containing the isonicotinamide scaffold. The presence of the pyridine ring and the amide functionality provides multiple sites for further modification, including:
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Functionalization of the pyridine ring through various substitution reactions
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Modification of the methyl group on the phenyl ring
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Transformation of the amide group into other functional groups
Similar Compounds
Structural Analogs
Several compounds share structural similarities with N-(4-methylphenyl)isonicotinamide, with variations in the substitution pattern or the heterocyclic ring system. The following table compares N-(4-methylphenyl)isonicotinamide with some of these analogs:
Biological Activity Comparison
The structural variations among these analogs can significantly impact their biological activities and applications:
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The presence of amino groups (as in N-(4-Amino-phenyl)-isonicotinamide) may enhance water solubility and provide additional hydrogen bonding interactions with biological targets
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Halogen substituents (such as in N-(2-iodo-4-methylphenyl)-isonicotinamide) can participate in halogen bonding and influence the compound's metabolic stability
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Complex substitution patterns (as seen in RAF inhibitors) can confer specificity for particular biological targets, as demonstrated by the selective RAF inhibition properties of certain isonicotinamide derivatives
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